LogP Differentiation: Octanol–Water Partitioning of Dimethyl vs. Diethyl Epoxy Phosphonates
The target compound dimethyl (3-(oxiranylmethoxy)propyl)phosphonate exhibits a calculated LogP of 1.28 . Its closest diethyl analog, diethyl [(oxiranylmethoxy)methyl]phosphonate (CAS 5022-01-5), has a reported LogP of –0.2 [1]. This represents a ΔLogP of approximately 1.5 units, corresponding to a roughly 30-fold difference in lipophilicity. The higher LogP of the dimethyl ester enhances compatibility with non-polar polymer matrices such as epoxy resins, polyolefins, and polyurethanes, while the diethyl analog's negative LogP favors aqueous-phase applications [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.28 (calculated) |
| Comparator Or Baseline | Diethyl [(oxiranylmethoxy)methyl]phosphonate: LogP = –0.2 |
| Quantified Difference | ΔLogP ≈ 1.48 (factor ~30× in octanol/water partitioning) |
| Conditions | Calculated LogP values from database sources |
Why This Matters
For procurement decisions in polymer modification or flame-retardant formulations, a LogP above 1 ensures effective dispersion and retention within hydrophobic resins, whereas negatively-valued analogs may phase-separate or leach out.
- [1] Molaid. Diethyl [(oxiranylmethoxy)methyl]phosphonate. CAS 5022-01-5; LogP = –0.2. Accessed 2026. View Source
- [2] Patent US 4,632,973. Dimethyl (oxiranylmethyl)phosphonate as flame retardant for epoxy resins describing performance dependence on phosphonate ester compatibility. View Source
